A metabolite of 4-Acetaminophen (Paracetamol) as blood platelet aggregation inhibitor.
Paracetamol sulfate potassium salt
CAS No.: 32113-41-0
Cat. No.: VC21349010
Molecular Formula: C8H8KNO5S
Molecular Weight: 269.32 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 32113-41-0 |
---|---|
Molecular Formula | C8H8KNO5S |
Molecular Weight | 269.32 g/mol |
IUPAC Name | potassium;(4-acetamidophenyl) sulfate |
Standard InChI | InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Standard InChI Key | AJYPYWFCUWHZMZ-UHFFFAOYSA-M |
SMILES | CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Appearance | Pale Beige Solid |
Melting Point | >210 °C |
Chemical Identification and Properties
Paracetamol sulfate potassium salt, identified by CAS number 32113-41-0, is a phase II metabolite of paracetamol that plays a crucial role in the drug's detoxification process. This compound represents the sulfated form of paracetamol with a potassium counterion.
Chemical Nomenclature and Structure
The compound is known by several synonyms including:
-
4-Acetamidophenol sulfate ester potassium salt
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Acetaminophen sulfate potassium salt
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Potassium 4-acetamidophenyl sulfate
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N-(4-Sulfoxyphenyl)acetamide monopotassium salt
The molecular formula is C₈H₈KNO₅S (or alternatively represented as C₈H₁₀KNO₅S in some sources), with a molecular weight of 269.32 g/mol (some sources cite 271.33 g/mol) .
Physical and Chemical Properties
The physical and chemical properties of paracetamol sulfate potassium salt are summarized in the following table:
Property | Value |
---|---|
Physical form | Solid |
Color | White to off-white |
Melting point | 163°C |
Solubility | Soluble in water |
Storage temperature | 2-8°C |
MDL Number | MFCD01631667 |
These properties indicate a stable, water-soluble compound that requires refrigeration for optimal storage .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of paracetamol sulfate potassium salt involves the sulfation of paracetamol, where the hydroxyl group of paracetamol is replaced by a sulfoxy group. This reaction typically requires sulfuric acid or another sulfating agent, and demands precise control of reaction conditions to achieve high yield and purity.
Chemical Stability and Reactions
Like other sulfate esters, paracetamol sulfate potassium salt can undergo hydrolysis under certain conditions. This chemical behavior impacts both its stability during storage and its biological activity in physiological environments. In some commercial preparations, it may occasionally be supplied as the sodium salt rather than the potassium salt, which maintains similar chemical properties but with a different counterion .
Biological Significance and Metabolism
Metabolic Pathway
Paracetamol sulfate potassium salt represents a key metabolite in the detoxification pathway of paracetamol. When paracetamol is administered, a significant portion undergoes phase II metabolism via sulfation, which is catalyzed by sulfotransferase (SULT) enzymes, specifically SULT2A1, SULT1E1, SULT1A1, SULT1A3, and SULT1A4 .
Pharmacokinetic Significance
The sulfation pathway is particularly important in paracetamol metabolism as it competes with other metabolic routes, including glucuronidation and the cytochrome P450-mediated oxidation pathway that produces the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). In cases of paracetamol overdose, the sulfation pathway becomes increasingly significant as glucuronidation pathways become saturated .
A U(H)PLC–MS/MS method has been developed for analyzing acetaminophen and its various metabolites, including the sulfate conjugate, in plasma. This method requires only 5 μl of plasma and involves minimal sample preparation, making it valuable for pharmacokinetic studies .
Research Applications and Findings
Analytical Applications
Paracetamol sulfate potassium salt has significant analytical applications, particularly as a standard for HPLC assays of acetaminophen. This usage helps in the accurate quantification of paracetamol and its metabolites in biological samples, which is crucial for pharmacokinetic studies and clinical research .
Physiological Effects Research
Recent research has investigated the physiological effects of paracetamol metabolites, including findings that intravenous acetaminophen can cause hypotension. A study published in the American Heart Association Journal demonstrated that intravenous administration of acetaminophen caused transient hypotension in rats, which was attenuated by the Kv7 channel blocker, linopirdine .
The metabolite N-acetyl-p-benzoquinone imine (NAPQI) was found to cause vasodilation of rat mesenteric arteries ex vivo, an effect that was sensitive to linopirdine and the calcitonin gene-related peptide antagonist, BIBN 4096. Further investigation revealed that NAPQI stimulates calcitonin gene-related peptide release from perivascular nerves, leading to a cAMP-dependent activation of Kv7 channels .
Pharmacokinetic Studies
Research examining the pharmacokinetics of paracetamol has utilized methods to simultaneously quantify acetaminophen and its metabolites, including the sulfate conjugate. A study conducted on rats administered with paracetamol at either 500 or 1500 mg/kg demonstrated the plasma concentration profiles of paracetamol and its sulfate and glucuronide metabolites over a 24-hour period .
Parameter | Classification |
---|---|
GHS Symbol | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H315-H317-H318-H335 |
Precautionary Statements | P261-P264-P271-P280-P302+P352-P305+P351+P338 |
Hazard Codes | Xi |
Risk Statements | 37/38-41-43 |
Safety Statements | 26-36/37/39 |
WGK Germany | 3 |
These classifications indicate that the compound is corrosive and an irritant, requiring appropriate safety measures during handling .
Comparative Analysis with Related Compounds
Paracetamol sulfate potassium salt is one of several metabolites of paracetamol, each with distinct properties and biological significance. The primary metabolites include:
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Paracetamol glucuronide (APAP-G)
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Paracetamol sulfate (APAP-S)
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Paracetamol glutathione conjugate (APAP-SG)
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Paracetamol cysteinyl conjugate (APAP-C)
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Paracetamol N-acetylcysteinyl conjugate (APAP-NAC)
These metabolites represent different detoxification pathways for paracetamol in the body, with the sulfate and glucuronide conjugates being the predominant non-toxic metabolites under normal therapeutic doses .
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